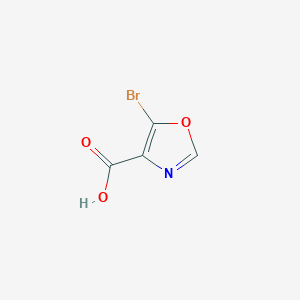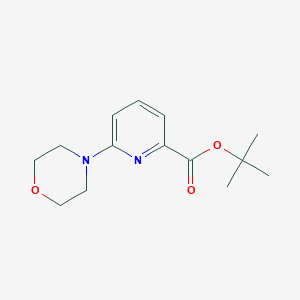
2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Descripción general
Descripción
“2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is a research chemical with the molecular formula C9H14N2S . It has a molecular weight of 182.28 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string for “2-(4-Methyl-1,3-thiazol-2-yl)piperidine” is CC1=CSC(=N1)C2CCCCN2 . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.28 . The InChI string for the compound is InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 . This string provides a standard way to encode the compound’s structure using text.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Anti-Arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives, including structures similar to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, have shown significant anti-arrhythmic activity. These compounds were synthesized through various chemical reactions involving piperidine and demonstrated notable effects in controlling arrhythmias (Abdel‐Aziz et al., 2009).
Antimicrobial Agents : Thiazolyl chalcones synthesized using piperidine have been found to possess potent antimicrobial properties. These compounds, which include 2-(4-Methyl-1,3-thiazol-2-yl)piperidine derivatives, were effective against various microbes, indicating their potential use in treating microbial infections (Venkatesan & Maruthavanan, 2011, 2012).
Anticancer Evaluation : Research on polyfunctional substituted 1,3-thiazoles, including compounds with a piperidine substituent, showed promising anticancer activity against several cancer cell lines. This suggests the potential of these compounds, structurally related to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, in cancer therapy (Turov, 2020).
Chemical Synthesis and Structural Studies
Synthesis of Alternative Compounds : Research on the one-pot cyclocondensation involving piperidine led to the creation of alternative products, including compounds structurally related to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. These findings contribute to the understanding of chemical reactions involving thiazole and piperidine (Krauze et al., 2007).
Crystal Structure Analysis : The study of the crystal structure of a compound closely related to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine revealed insights into its molecular configuration, contributing to the understanding of its chemical properties and potential applications (Manimaran et al., 2014).
Pharmacological Studies
Insecticidal Activity : Novel piperidine thiazole compounds, akin to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, demonstrated insecticidal activities against armyworms. This indicates the potential of these compounds in agricultural applications (Ding et al., 2019).
Synthesis and Antihypertensive Activity : Stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles, which are structurally related to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, were synthesized and evaluated for their antihypertensive activities, showing the potential use of these compounds in treating hypertension (Kasuya et al., 1983).
Propiedades
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOBOKVVXFSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)






![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane](/img/structure/B1441270.png)




